7,8-Dichloro-3-fluorosulfonyloxyquinoline
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Overview
Description
7,8-Dichloro-3-fluorosulfonyloxyquinoline is a chemical compound characterized by the presence of chlorine and fluorine atoms on a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-fluorosulfonyloxyquinoline typically involves the introduction of chlorine and fluorine atoms onto the quinoline ring through a series of chemical reactions. One common method includes the chlorination of quinoline derivatives followed by fluorosulfonylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorosulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-3-fluorosulfonyloxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
7,8-Dichloro-3-fluorosulfonyloxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-fluorosulfonyloxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antibacterial properties.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Exhibits unique chemical reactivity due to the presence of multiple fluorine atoms.
Fluoroquinolones: A class of antibiotics with a broad spectrum of activity.
Uniqueness: 7,8-Dichloro-3-fluorosulfonyloxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
7,8-dichloro-3-fluorosulfonyloxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO3S/c10-7-2-1-5-3-6(16-17(12,14)15)4-13-9(5)8(7)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBKPJDRARNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)OS(=O)(=O)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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